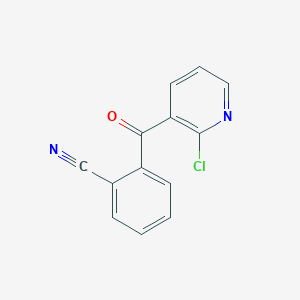

2-Chloro-3-(2-cyanobenzoyl)pyridine

Description

2-Chloro-3-(2-cyanobenzoyl)pyridine is a pyridine derivative featuring a chlorine atom at position 2 and a 2-cyanobenzoyl group at position 2. The 2-cyanobenzoyl moiety combines an electron-withdrawing cyano group with a benzoyl substituent, conferring unique electronic and steric properties.

Properties

IUPAC Name |

2-(2-chloropyridine-3-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN2O/c14-13-11(6-3-7-16-13)12(17)10-5-2-1-4-9(10)8-15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTQYBQPFCULKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641783 | |

| Record name | 2-(2-Chloropyridine-3-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-80-7 | |

| Record name | 2-(2-Chloropyridine-3-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Chlorination with Bis(trichloromethyl)carbonate

- Reagents :

- Procedure :

- Dissolve 3-cyanopyridine N-oxide and BTC in an organic solvent.

- Add the organic base dropwise at −5–40°C.

- Heat to 30–75°C for 4–6 hours.

- Isolate the product via washing, decolorization, and solvent distillation.

- Yield : ~20–60% (varies with solvent and base).

- Advantages :

- Avoids toxic byproducts like sulfur dioxide or phosphorus-containing waste.

- Mild reaction conditions compared to traditional methods.

Method 2: Phosphorus Oxychloride (POCl₃) Chlorination

- Reagents :

- Procedure :

- Dissolve 3-cyanopyridine N-oxide in POCl₃.

- Add the base dropwise at 0–5°C to maintain pH 9.5–10.5.

- Heat to 90–120°C for 2–4 hours.

- Quench with ice water and extract with dichloromethane.

- Yield : Up to 85%.

- Advantages :

- High selectivity for the 2-chloro position.

- Scalable for industrial production.

Critical Parameters and Optimization

| Parameter | Method 1 (BTC) | Method 2 (POCl₃) |

|---|---|---|

| Reaction Temperature | 30–75°C | 90–120°C |

| Solvent | Dichloroethane | POCl₃ (solvent-free) |

| Base | Triethylamine | Cyclohexylamine |

| Yield | 20–60% | 70–85% |

| Environmental Impact | Low (no SO₂/P waste) | High (POCl₃ handling) |

Challenges and Considerations

- Selectivity : Ensuring mono-chlorination at the 2-position while avoiding over-chlorination.

- Functional Group Compatibility : The cyanobenzoyl group may require protection during chlorination steps.

- Purification : Column chromatography or recrystallization may be needed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-cyanobenzoyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of a base and an appropriate solvent.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed

Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chloro group.

Reduction Reactions: Products include amines derived from the reduction of the nitrile group.

Oxidation Reactions: Products include oxidized derivatives of the original compound.

Scientific Research Applications

2-Chloro-3-(2-cyanobenzoyl)pyridine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-cyanobenzoyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of certain bacteria by interfering with their metabolic processes. Similarly, its anticancer properties may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation .

Comparison with Similar Compounds

Structural and Electronic Comparisons

2-Chloro-3-(trifluoromethyl)pyridine

- Substituents : Chlorine (position 2), trifluoromethyl (position 3).

- Properties : The trifluoromethyl group is strongly electron-withdrawing, enhancing stability and resistance to metabolic degradation. This compound is widely used in agrochemicals and pharmaceuticals for its lipophilicity and bioactivity .

- Key Difference: Unlike the cyanobenzoyl group, the trifluoromethyl group lacks π-conjugation with the pyridine ring, resulting in reduced planarity and altered electronic interactions .

2-Chloro-6-phenylpyridine-3-carbonitrile

- Substituents: Chlorine (position 2), cyano (position 3), phenyl (position 6).

- Properties: The cyano group at position 3 enhances aromaticity and planarity, as observed in crystallographic studies.

2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine

- Substituents : Chlorine (position 2), cyclopropyl-oxadiazole (position 3).

- Properties : The oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic stability. The cyclopropyl group adds steric constraints but improves membrane permeability .

- Key Difference: The oxadiazole substituent introduces heterocyclic diversity, whereas the cyanobenzoyl group in the target compound provides a planar, conjugated system for π-π stacking in biological systems .

Physicochemical Properties

Biological Activity

2-Chloro-3-(2-cyanobenzoyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by a pyridine ring substituted with a chloro group and a cyanobenzoyl moiety, suggests diverse interactions with biological targets, making it a candidate for further research in pharmacology and therapeutic applications.

- Chemical Formula : C12H8ClN2O

- Molecular Weight : 232.66 g/mol

- CAS Number : 884504-80-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. It acts as an ATP-competitive inhibitor , particularly targeting kinases involved in cell signaling pathways such as the phosphatidylinositol-3 kinase (PI3K) pathway, which is crucial for cell growth and survival.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- The compound has shown promising cytotoxic effects against various cancer cell lines, including breast and lung cancer models. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation significantly.

- A study reported an IC50 value indicating effective inhibition of cancer cell growth, suggesting its potential as a lead compound for developing anticancer agents.

-

Antimicrobial Properties :

- Preliminary screenings have indicated that the compound possesses antibacterial and antifungal activities. It has been tested against several strains of bacteria and fungi, showing effectiveness comparable to standard antimicrobial agents.

-

Anti-inflammatory Effects :

- The compound may also exhibit anti-inflammatory properties through modulation of cytokine production and inhibition of inflammatory pathways, although detailed mechanisms require further elucidation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity in vitro | |

| Antimicrobial | Effective against bacterial strains | |

| Anti-inflammatory | Modulation of inflammatory markers |

Case Study: Anticancer Efficacy

In a recent study, this compound was evaluated against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated:

- An IC50 value of 15 µM for MDA-MB-231 cells.

- Induction of apoptosis was confirmed through flow cytometry analysis, highlighting the compound's potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption : The compound demonstrates favorable solubility characteristics, which may enhance its bioavailability.

- Metabolism : Initial studies suggest metabolic stability; however, further research is needed to elucidate metabolic pathways.

- Excretion : Predicted renal excretion based on molecular weight and structure.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-3-(2-cyanobenzoyl)pyridine, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves coupling reactions between pyridine precursors and 2-cyanobenzoyl derivatives. For example, nucleophilic substitution at the 3-position of pyridine can be achieved using triethylamine as a base to minimize side reactions at chloro positions . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and characterization by NMR (¹H/¹³C) and mass spectrometry are critical. Reaction optimization may include temperature control (e.g., 0–60°C) and stoichiometric adjustments to enhance selectivity .

Q. How are structural and purity characteristics of this compound validated in academic research?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy : ¹H NMR (e.g., δ 8.5–7.0 ppm for aromatic protons) and ¹³C NMR (e.g., carbonyl carbons at ~170 ppm) confirm substituent positions .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. What role do the chloro and 2-cyanobenzoyl groups play in the compound’s reactivity?

- Methodology : The electron-withdrawing chloro group increases electrophilicity at the pyridine ring, facilitating nucleophilic substitutions (e.g., Suzuki couplings). The 2-cyanobenzoyl moiety may participate in hydrogen bonding or π-π stacking, influencing solubility and biological interactions. Comparative studies with analogs (e.g., replacing chloro with fluoro) can isolate substituent effects .

Advanced Research Questions

Q. How can reaction selectivity be controlled during functionalization of this compound?

- Methodology : Selectivity depends on protecting groups and catalysts. For instance:

- Protecting the cyanobenzoyl group : Use tert-butyldimethylsilyl (TBS) protection to prevent undesired side reactions .

- Cross-coupling reactions : Employ Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for regioselective arylations at the chloro position .

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify intermediate formation .

Q. What strategies are employed to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- In vitro assays : Measure IC₅₀ values using enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

- Molecular docking : Use software like MOE or AutoDock to predict binding modes with target proteins (e.g., ATP-binding pockets) .

- X-ray crystallography : Co-crystallize the compound with target proteins to resolve binding interactions at atomic resolution .

Q. How can computational modeling predict the physicochemical and pharmacokinetic properties of this compound?

- Methodology :

- DFT calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites .

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and metabolic stability .

- Molecular dynamics simulations : Assess stability in lipid bilayers or protein binding pockets over nanosecond timescales .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

- Methodology :

- Reproduce protocols : Verify reaction conditions (e.g., solvent purity, inert atmosphere) and analytical methods .

- Meta-analysis : Compare data across studies to identify trends (e.g., lower yields in polar aprotic solvents vs. non-polar solvents) .

- Error analysis : Quantify uncertainties in biological assays (e.g., standard deviations in triplicate experiments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.